

Application Notes and Protocols: The Glutaminase Inhibitor Telaglenastat (CB-839)

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A Comparative Guide to the Use of Telaglenastat Free Base and Hydrochloride Salt in Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. The user's initial request referenced **IACS-8803** as a glutaminase inhibitor; however, **IACS-8803** is a STING (Stimulator of Interferon Genes) agonist. This document has been prepared to address the user's core interest in a glutaminase inhibitor by focusing on the well-characterized compound, Telaglenastat (CB-839).

Introduction

Telaglenastat (CB-839) is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer metabolism.[1][2] Many tumor cells are dependent on the metabolic pathway of glutaminolysis, which converts glutamine to glutamate, to fuel the tricarboxylic acid (TCA) cycle for energy production and biosynthesis.[3][4] By inhibiting GLS1, Telaglenastat disrupts these processes, leading to decreased proliferation and induction of apoptosis in susceptible cancer cells.[5][6] This document provides detailed application notes and protocols for the use of Telaglenastat in both its free base and hydrochloride (HCl) salt forms in preclinical research settings.



Comparison of Telaglenastat Free Base and Hydrochloride Salt

The choice between using a free base or a salt form of a small molecule inhibitor can have significant implications for experimental design and outcomes. While both forms of Telaglenastat are used in research, the hydrochloride salt is often preferred for its improved physicochemical properties.

General Principles of Salt vs. Free Form Selection:

Salt forms of drug candidates are often developed to enhance properties such as solubility, stability, and bioavailability over the free base.[7][8][9] For basic compounds like many kinase inhibitors, hydrochloride salts are common.[9] The conversion of a free base to a salt can lead to:

- Increased Aqueous Solubility: This is particularly advantageous for in vitro assays and for formulating dosing solutions for in vivo studies.[8][10]
- Improved Chemical Stability: Salt forms can be more resistant to degradation, leading to a longer shelf life for stock solutions.[8]
- Enhanced Bioavailability: For in vivo applications, improved solubility can lead to better absorption and higher exposure in target tissues.[9][10]

Properties of Telaglenastat Free Base vs. Hydrochloride Salt:



Property	Telaglenastat (Free Base)	Telaglenastat Hydrochloride	Reference(s)
Molecular Weight	571.57 g/mol	608.04 g/mol	[4][11]
Solubility in DMSO	Soluble (approx. 20 mg/mL)	Information not widely available, but expected to be soluble.	[12]
Aqueous Solubility	Insoluble or slightly soluble	Improved solubility in specific aqueous formulations.	[13][14]
Common Use	In vitro studies where high DMSO concentration is tolerable.	In vitro and in vivo studies, especially where aqueous-based vehicles are preferred.	[11][15]

Quantitative Data Summary

Telaglenastat has demonstrated potent anti-proliferative activity across a range of cancer cell lines and significant tumor growth inhibition in in vivo models.

Table 1: In Vitro Activity of Telaglenastat in Various Cancer Cell Lines



Cell Line	Cancer Type	IC50 (nM)	Assay Type	Reference(s)
HCC1806	Triple-Negative Breast Cancer	20-55	Proliferation Assay	[5][11]
MDA-MB-231	Triple-Negative Breast Cancer	26-55	Proliferation Assay	[2][11]
A427	Lung Cancer	9.1	Clonogenic Assay	[16]
A549	Lung Cancer	27.0	Clonogenic Assay	[16]
H460	Lung Cancer	217	Clonogenic Assay	[16]
HG-3	Chronic Lymphocytic Leukemia	410	MTS Assay	[3]
MEC-1	Chronic Lymphocytic Leukemia	66,200	MTS Assay	[3]

Table 2: In Vivo Efficacy of Telaglenastat in Xenograft Models

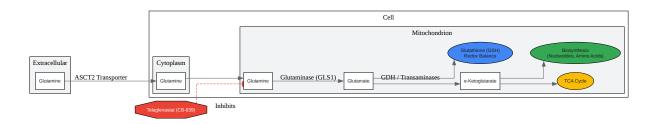


Xenograft Model	Cancer Type	Dosing Regimen	Vehicle	% Tumor Growth Inhibition (TGI)	Reference(s
Patient- Derived TNBC	Triple- Negative Breast Cancer	200 mg/kg, p.o., BID	Not specified	61%	[5]
JIMT-1	Breast Cancer	200 mg/kg, p.o., BID	Not specified	54%	[11]
CAL-27	Head and Neck Squamous Cell Carcinoma	200 mg/kg, p.o., BID	25% (w/v) hydroxypropy I-β- cyclodextrin in 10 mmol/L citrate, pH 2	Significant reduction in tumor volume	[17]
Caki-1	Renal Cell Carcinoma	200 mg/kg, p.o., BID	Not specified	Significant reduction in tumor volume	[10]

Signaling Pathways and Experimental Workflows Glutaminolysis Signaling Pathway

Telaglenastat targets GLS1, the enzyme that catalyzes the conversion of glutamine to glutamate. This is the first and rate-limiting step in glutaminolysis. Inhibition of GLS1 leads to a depletion of downstream metabolites that are crucial for the TCA cycle, nucleotide and amino acid synthesis, and redox balance.





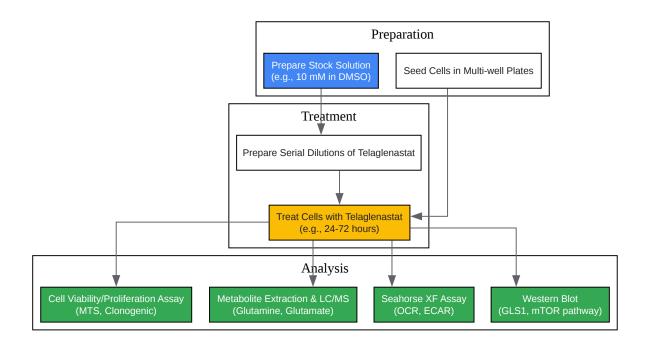
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Caption: Glutaminolysis pathway and the site of action for Telaglenastat (CB-839).

Experimental Workflow for In Vitro Studies

A typical workflow for evaluating the in vitro effects of Telaglenastat involves preparing stock solutions, treating cells, and assessing various biological endpoints.





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Caption: A generalized workflow for in vitro experiments using Telaglenastat.

Experimental ProtocolsPreparation of Stock Solutions

For Telaglenastat (Free Base):

- Prepare a 10 mM stock solution in anhydrous DMSO.
- Gently warm the tube at 37°C and/or sonicate to ensure complete dissolution.[11]
- Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[11][13]

For Telaglenastat Hydrochloride:



- For aqueous-based assays, the hydrochloride salt can be formulated in specific vehicles. For example, a clear solution of 5 mg/mL (8.75 mM) can be achieved in 20% SBE-β-CD/10 mM Trisodium citrate adjusted to pH 2.0 with HCl, requiring sonication and heating to 55°C.[18]
 [19]
- For most in vitro cell culture experiments, a DMSO stock solution is still recommended for ease of use and dilution into culture media. The preparation is similar to the free base.

In Vitro Cell Proliferation Assay (MTS)

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 μL of complete media.[3]
- Allow cells to adhere overnight.
- Prepare serial dilutions of Telaglenastat in complete media from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.1%.
- Replace the media in the wells with the Telaglenastat-containing media. Include a vehicle control (DMSO only).
- Incubate for 72 hours at 37°C and 5% CO2.[3]
- Add 20 μL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[3]
- Incubate for 1-4 hours.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Study

- Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID) for xenograft studies.
- Tumor Implantation: Subcutaneously implant cancer cells (e.g., 2.5 x 10⁶ Caki-1 cells in Matrigel) into the flank of each mouse.[10]



- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified average volume (e.g., ~400 mm³), randomize mice into treatment groups.[10]
- Formulation Preparation:
 - Prepare the vehicle: 25% (w/v) hydroxypropyl-β-cyclodextrin in 10 mmol/L citrate, pH 2.0.
 [17][19]
 - Suspend Telaglenastat in the vehicle to the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose).[17]
- Dosing: Administer Telaglenastat or vehicle orally (p.o.) via gavage, typically twice daily (BID).[10][17] A common dose is 200 mg/kg.[10][17]
- Monitoring: Measure tumor volumes and body weight regularly (e.g., 2-3 times per week).
- Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors reach a humane endpoint.[19]

Seahorse XF Mito Stress Test

- Cell Seeding: Seed cells in an Agilent Seahorse XF cell culture microplate at an optimized density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
- Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
- Assay Medium Preparation: Prepare Seahorse XF RPMI medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Adjust pH to 7.4.[20]
- Cell Pre-treatment: On the day of the assay, replace the culture medium with the assay medium containing Telaglenastat (e.g., 1 μM) or vehicle. Incubate for 1 hour in a non-CO2 incubator at 37°C.[20]
- Inhibitor Preparation: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A for injection.



 Assay Execution: Load the sensor cartridge with the inhibitors and place the cell plate into the Seahorse XF Analyzer. The instrument will measure baseline oxygen consumption rate (OCR) and then sequentially inject the inhibitors to determine key parameters of mitochondrial respiration.[3]

Metabolite Extraction for LC/MS Analysis

- Cell Culture and Treatment: Culture cells in 6-well plates or 10 cm dishes and treat with Telaglenastat for the desired duration.
- Metabolite Quenching and Extraction:
 - Aspirate the culture medium.
 - Quickly wash the cells with ice-cold normal saline.[6][11]
 - Add 0.5 mL of ice-cold 80% acetonitrile or a methanol/acetonitrile/water (2:2:1) mixture to each well/dish to quench metabolism and extract metabolites.[11][12]
 - Scrape the cells and collect the cell lysate.
- Sample Processing:
 - Vortex the samples vigorously.
 - Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the metabolites.
- Analysis: Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC/MS).[12]

Conclusion

Telaglenastat (CB-839) is a valuable research tool for investigating the role of glutamine metabolism in cancer. The choice between the free base and hydrochloride salt will depend on the specific experimental requirements, with the hydrochloride salt offering advantages in terms of aqueous solubility for certain applications. The protocols provided herein offer a starting



point for the effective use of Telaglenastat in both in vitro and in vivo settings. As with any experimental system, optimization of concentrations, treatment times, and other parameters for specific cell lines and models is recommended.

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